molecular formula C7H13ClN4O2S B053904 CNTMU CAS No. 114562-61-7

CNTMU

Cat. No.: B053904
CAS No.: 114562-61-7
M. Wt: 252.72 g/mol
InChI Key: CTSVSIVXRZLSSJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a chemical compound known for its potential applications in various fields, including medicine and industry. It is characterized by the presence of a chloroethyl group, a nitroso group, and a thiomorpholino group attached to a urea backbone. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-thiomorpholine in the presence of a nitrosating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. The nitroso group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.

    1-(2-Chloroethyl)-3-(4-methylpiperazinyl)-1-nitrosourea: A related compound with a different substituent on the urea backbone.

Uniqueness

1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is unique due to the presence of the thiomorpholino group, which can enhance its solubility and potentially modify its biological activity. This structural feature distinguishes it from other nitrosourea compounds and may contribute to its specific applications and effectiveness.

Properties

CAS No.

114562-61-7

Molecular Formula

C7H13ClN4O2S

Molecular Weight

252.72 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea

InChI

InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13)

InChI Key

CTSVSIVXRZLSSJ-UHFFFAOYSA-N

SMILES

C1CSCCN1NC(=O)N(CCCl)N=O

Canonical SMILES

C1CSCCN1NC(=O)N(CCCl)N=O

Key on ui other cas no.

114562-61-7

Synonyms

1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
CNTMU

Origin of Product

United States

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